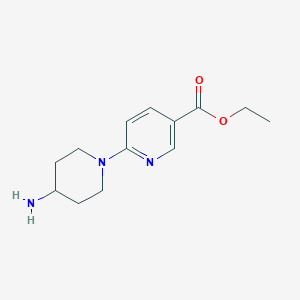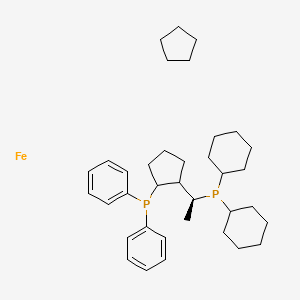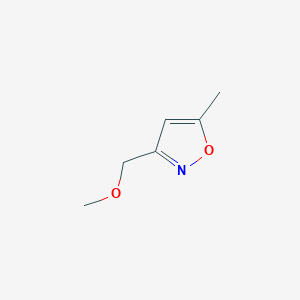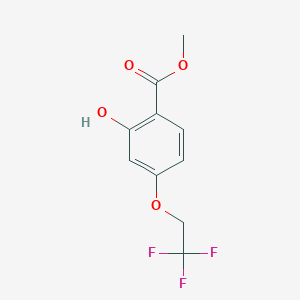
3,3-Dipropyldihydrofuran-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dipropyldihydrofuran-2,5-dione is an organic compound with the molecular formula C10H16O3 It is a derivative of succinic acid, characterized by the presence of two propyl groups attached to the succinic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dipropyldihydrofuran-2,5-dione can be synthesized through the reaction of 2,2-dipropylsuccinic acid with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a catalyst such as sulfuric acid to facilitate the formation of the anhydride. The reaction can be represented as follows:
2,2-Dipropylsuccinic acid+Acetic anhydride→2,2-Dipropylsuccinic acid anhydride+Acetic acid
Industrial Production Methods: In industrial settings, the production of 2,2-dipropylsuccinic acid anhydride may involve the use of more efficient and scalable methods. One such method includes the use of triphenylphosphine and trichloroisocyanuric acid as reagents, which allow for the direct synthesis of the anhydride from the corresponding carboxylic acid under mild conditions .
化学反应分析
Types of Reactions: 3,3-Dipropyldihydrofuran-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2-dipropylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Primary or secondary amines, sometimes with a base to neutralize the byproduct acid.
Major Products Formed:
Hydrolysis: 2,2-Dipropylsuccinic acid.
Alcoholysis: 2,2-Dipropylsuccinic acid esters.
Aminolysis: 2,2-Dipropylsuccinic acid amides.
科学研究应用
3,3-Dipropyldihydrofuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Investigated for its potential role in modifying biological molecules, such as proteins and peptides.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials, where its unique chemical properties can be advantageous
作用机制
The mechanism of action of 2,2-dipropylsuccinic acid anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, such as water, alcohols, and amines. This leads to the formation of corresponding carboxylic acids, esters, and amides, respectively. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
相似化合物的比较
Succinic Anhydride: Lacks the propyl groups, making it less hydrophobic.
Glutaric Anhydride: Contains an additional methylene group in the backbone, altering its reactivity.
Maleic Anhydride: Contains a double bond, leading to different reactivity and applications.
Uniqueness: 3,3-Dipropyldihydrofuran-2,5-dione is unique due to the presence of the propyl groups, which increase its hydrophobicity and influence its reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the modification of polymers and biological molecules .
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
3,3-dipropyloxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-3-5-10(6-4-2)7-8(11)13-9(10)12/h3-7H2,1-2H3 |
InChI 键 |
AIWSGDIPUUXZLT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CC(=O)OC1=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)








![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)

![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)
